molecular formula C9H13F3N2O4 B2539066 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate CAS No. 2138098-58-3

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate

Cat. No.: B2539066
CAS No.: 2138098-58-3
M. Wt: 270.208
InChI Key: NTEACTKHRRMMDT-UHFFFAOYSA-N
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Description

“1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate” is a chemical compound with the CAS Number: 2138098-58-3 . It has a molecular weight of 270.21 . The IUPAC name for this compound is 1-oxa-3,8-diazaspiro[4.5]decan-2-one 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O2.C2HF3O2/c10-6-9-5-7(11-6)1-3-8-4-2-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Neuroprotective and Antiamnesic Effects

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have shown significant neuroprotective and antiamnesic effects. They exhibit potent inhibitory action on neuronal calcium uptake, offering protection against brain edema and memory and learning deficits induced by various agents, including triethyltin chloride and diazepam (Tóth et al., 1997).

Antihypertensive Properties

These compounds have also been studied for their antihypertensive properties. In experiments involving spontaneous hypertensive rats, certain derivatives showed significant activity as antihypertensive agents (Caroon et al., 1981).

Application in Organic Synthesis

The compound has been used in organic synthesis, particularly in intramolecular oxidative cyclisation processes. This application is important for the formation of various complex organic structures (Kaçan et al., 1993).

Soluble Epoxide Hydrolase Inhibition

Derivatives of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one have been identified as potent soluble epoxide hydrolase inhibitors. This is particularly important in the treatment of chronic kidney diseases, showcasing the therapeutic potential of these compounds (Kato et al., 2014).

Muscarinic Agonists

Some derivatives have been synthesized and assessed as M1 muscarinic agonists. They showed high binding affinities and in vivo muscarinic activity, indicating potential therapeutic applications in cognitive disorders (Tsukamoto et al., 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

1-oxa-3,8-diazaspiro[4.5]decan-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.C2HF3O2/c10-6-9-5-7(11-6)1-3-8-4-2-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEACTKHRRMMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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